An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a valuable resource for the exploration of this and related indane derivatives.
Introduction: The Significance of the Indane Scaffold
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad range of biological activities. The rigidity and substitution possibilities of the indane ring system make it an attractive starting point for the design of novel therapeutic agents. Indane derivatives have been successfully developed into commercial drugs for various indications, highlighting the therapeutic potential embedded within this chemical architecture[1][2]. Consequently, the synthesis and characterization of novel indane derivatives, such as 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, are of significant interest to the scientific community.
Chemical Structure and Properties
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a primary alcohol featuring the 2,3-dihydro-1H-inden-1-yl (also known as 1-indanyl) group attached to an ethanol moiety. The structure is characterized by a chiral center at the C1 position of the indane ring.
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Caption: Chemical structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 278.1 °C at 760 mmHg | [3] |
| Density | 1.056 g/cm³ | [3] |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)ethanol | [3] |
| InChI | InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | [3] |
| InChIKey | HIDATFJPKUJBHH-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2=CC=CC=C2C1CCO | [3] |
Proposed Synthesis and Experimental Protocols
A robust and logical synthetic route to 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, while not explicitly detailed in the literature for this specific molecule, can be devised based on well-established organic reactions. A plausible two-step approach involves the synthesis of an ester precursor, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate, followed by its reduction to the target primary alcohol.
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Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate via Reformatsky-type Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal[4][5][6]. In this proposed synthesis, 1-indanone would react with the organozinc reagent formed from ethyl bromoacetate and activated zinc. The initially formed β-hydroxy ester can then be dehydrated and subsequently hydrogenated, or under certain conditions, the reaction can be directed towards the formation of the corresponding alkylated product.
Experimental Protocol:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and finally dry ether, then drying under high vacuum.
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Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.
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Initiation: Gently warm the mixture and add a small crystal of iodine to initiate the reaction.
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Addition of Reactants: A solution of 1-indanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the addition funnel to maintain a gentle reflux.
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Reaction Progression: After the addition is complete, continue refluxing the mixture until the 1-indanone is consumed, as monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.
Step 2: Reduction of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols[7][8][9]. The ester obtained from Step 1 is dissolved in an anhydrous ether and treated with LiAlH₄ to yield the target alcohol.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
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Cooling: Cool the suspension to 0 °C using an ice bath.
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Addition of Ester: A solution of ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel at a rate that maintains the internal temperature below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching (Fieser work-up): Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate that is easily filtered.
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Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
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Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. Further purification can be achieved by flash column chromatography.
Predicted Spectroscopic Data and Interpretation
In the absence of published experimental spectra for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.28 - 7.15 | m | 4H | Ar-H | Aromatic protons of the indane ring system. |
| 3.75 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group, coupled to the adjacent methylene group. |
| 3.40 | m | 1H | H-1 (indane) | Methine proton at the chiral center, coupled to protons at C2 and the adjacent methylene group of the ethanol side chain. |
| 2.95 | m | 1H | H-3a (indane) | One of the diastereotopic methylene protons at C3. |
| 2.80 | m | 1H | H-3b (indane) | The other diastereotopic methylene proton at C3. |
| 2.45 | m | 1H | H-2a (indane) | One of the diastereotopic methylene protons at C2. |
| 1.90 | m | 1H | H-2b (indane) | The other diastereotopic methylene proton at C2. |
| 1.85 | m | 2H | -CH₂-CH₂OH | Methylene protons adjacent to the indane ring. |
| 1.60 | br s | 1H | -OH | Hydroxyl proton, which may be a broad singlet and its chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 144.5 | Ar-C (quaternary) | Aromatic quaternary carbons of the indane ring. |
| 142.0 | Ar-C (quaternary) | Aromatic quaternary carbons of the indane ring. |
| 126.5 | Ar-CH | Aromatic methine carbons. |
| 124.8 | Ar-CH | Aromatic methine carbons. |
| 61.0 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl group. |
| 45.0 | C-1 (indane) | Methine carbon at the chiral center. |
| 38.5 | -CH₂-CH₂OH | Carbon of the methylene group attached to the indane ring. |
| 31.0 | C-3 (indane) | Methylene carbon at C3 of the indane ring. |
| 30.0 | C-2 (indane) | Methylene carbon at C2 of the indane ring. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3060-3020 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1480, 1460 | Medium | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrum (Electron Ionization, 70 eV)
| m/z | Predicted Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 144 | [M - H₂O]⁺ |
| 131 | [M - CH₂CH₂OH]⁺ |
| 115 | [C₉H₇]⁺ (Indenyl cation) |
Potential Applications in Research and Drug Development
The indane scaffold is a cornerstone in the development of various therapeutic agents[1][2]. Derivatives of indane have demonstrated significant potential in several key areas of drug discovery:
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Neuroprotective Agents: Aminoindane derivatives, for instance, are known to exhibit neuroprotective properties[1]. The structural features of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol make it a candidate for derivatization into novel compounds for the treatment of neurodegenerative diseases.
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Anti-inflammatory Agents: The indane ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The title compound could serve as a precursor for the synthesis of new anti-inflammatory agents with potentially improved efficacy and side-effect profiles.
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Anticancer Therapeutics: A number of indane-based molecules have been investigated for their anticancer properties, targeting various oncologic pathways[10]. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol represents a novel building block for the generation of compound libraries for screening against a range of cancer cell lines.
The primary alcohol functionality of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space in the pursuit of new bioactive molecules.
Conclusion
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